molecular formula C17H17FN2O3S B2603757 (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797262-26-0

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2603757
CAS No.: 1797262-26-0
M. Wt: 348.39
InChI Key: VOOFIZGBQMAXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties and have been studied for their potential use as therapeutic agents for various diseases.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone in lab experiments is its high purity and good yields. It has also been reported to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone. One direction is to further investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to optimize its use in lab experiments. Additionally, there is potential for the development of new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone involves the reaction between 4-fluorobenzenesulfonyl chloride and piperidine in the presence of a base. The resulting product is then reacted with pyridine-3-carboxaldehyde to obtain the final compound. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone has been studied for its potential applications in scientific research. It has been reported to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-2-10-20(12-16)17(21)13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFIZGBQMAXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.